molecular formula C6BrF4I B3181233 1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene CAS No. 63108-00-9

1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene

Cat. No.: B3181233
CAS No.: 63108-00-9
M. Wt: 354.87 g/mol
InChI Key: CBAIROPPSWVMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene is an organohalogen compound with the molecular formula C6BrF4I. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. It is a derivative of tetrafluorobenzene and is used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene can be synthesized through halogen exchange reactions. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with bromine and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine and iodine.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are employed under mild to moderate temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique reactivity and stability.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can act as leaving groups or participate in electron-withdrawing effects, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with catalysts and reagents to form new chemical bonds.

Comparison with Similar Compounds

    1-Bromo-2,3,5,6-tetrafluorobenzene: Similar in structure but lacks the iodine atom.

    1-Iodo-2,3,5,6-tetrafluorobenzene: Similar in structure but lacks the bromine atom.

    1-Bromo-2,3,4,5-tetrafluorobenzene: Similar in structure but has a different substitution pattern.

Uniqueness: 1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF4I/c7-1-2(8)4(10)6(12)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAIROPPSWVMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF4I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene
Reactant of Route 2
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene
Reactant of Route 3
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene
Reactant of Route 5
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.